Superior Antimicrobial Potency of Piperazinomethyl Oxadiazole-Thiones Over Unsubstituted and Arylaminomethyl Analogs
In a directly comparable series of 1,3,4-oxadiazole-2-thione N-Mannich bases, derivatives bearing a piperazinomethyl substituent at the N3 position (structurally analogous to the target compound's benzylpiperazinomethyl group) exhibited broad-spectrum antibacterial activity with MIC values ranging from 0.5 to 8 μg/mL, whereas analogs substituted with arylaminomethyl groups were substantially less active against the same panel of pathogens [1].
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | Class-level inference: 3-[(4-substituted piperazin-1-yl)methyl]-5-aryl-1,3,4-oxadiazole-2-thiones exhibit MIC values of 0.5–8 μg/mL |
| Comparator Or Baseline | 3-(Arylaminomethyl)-5-aryl-1,3,4-oxadiazole-2-thiones (4a–l) exhibited MIC values >32 μg/mL against most strains |
| Quantified Difference | Piperazinomethyl derivatives are ≥4- to >64-fold more potent than arylaminomethyl analogs |
| Conditions | Broth microdilution assay against S. aureus, E. coli, P. aeruginosa, and C. albicans |
Why This Matters
This quantifiable potency advantage supports the selection of the target benzylpiperazinomethyl-substituted compound over arylaminomethyl variants when screening for antimicrobial lead candidates.
- [1] Al-Wahaibi, L. H.; Alagappan, K.; Gomila, R. M.; Blacque, O.; Frontera, A.; Percino, M. J.; El-Emam, A. A.; Thamotharan, S. A combined crystallographic and theoretical investigation of noncovalent interactions in 1,3,4-oxadiazole-2-thione-N-Mannich derivatives: in vitro bioactivity and molecular docking. RSC Adv. 2023, 13, 34064–34077. View Source
